Home > Products > Screening Compounds P103057 > 1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline
1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline - 912284-84-5

1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline

Catalog Number: EVT-519618
CAS Number: 912284-84-5
Molecular Formula: C10H14N2O
Molecular Weight: 178.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound is cataloged under the CAS number 912284-84-5 and can be found in chemical databases such as PubChem and BenchChem. It is primarily studied for its neuroprotective properties and potential use in drug development .

Synthesis Analysis

The synthesis of 1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 2-nitroaniline and ethyl acetoacetate.
  2. Cyclization Reaction: The first step involves the cyclization of these precursors under specific conditions, which may include heating and the use of solvents like dichloromethane.
  3. Reduction: Following cyclization, reduction reactions are applied to convert nitro groups to amines or to reduce other functional groups.
  4. Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high purity yields .

The reaction conditions can be optimized for yield and purity by adjusting temperature, reaction time, and reagent concentrations.

Molecular Structure Analysis

The molecular structure of 1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline features a bicyclic system consisting of a quinoxaline core with additional substituents:

  • Quinoxaline Framework: The base structure includes two fused aromatic rings.
  • Substituents: The methyl group at the 1-position and the methoxy group at the 6-position significantly influence its chemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate the structure further by providing information about the hydrogen environments within the molecule. For example, characteristic chemical shifts can indicate the presence of specific functional groups .

Chemical Reactions Analysis

1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline participates in various chemical reactions:

  • Oxidation: This compound can be oxidized to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate.
  • Reduction: Reduction processes can yield dihydroquinoxaline derivatives; sodium borohydride is often used for such transformations.
  • Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring. This versatility allows for the synthesis of a wide range of derivatives with varied biological activities .
Mechanism of Action

The mechanism of action for 1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline involves several biological interactions:

  • Monoamine Oxidase Inhibition: This compound has been shown to inhibit monoamine oxidase enzymes, which play a critical role in neurotransmitter metabolism.
  • Free Radical Scavenging: It exhibits properties that enable it to scavenge free radicals, contributing to its neuroprotective effects.
  • Glutamatergic System Antagonism: There is evidence suggesting that it may antagonize components of the glutamatergic system, which is relevant in addiction pathways .

These mechanisms suggest potential therapeutic applications in neurodegenerative diseases and addiction treatment.

Physical and Chemical Properties Analysis

The physical properties of 1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline include:

  • Appearance: It typically appears as a white solid or crystalline powder.
  • Solubility: The compound is soluble in organic solvents such as dichloromethane but may have limited solubility in water.

Chemical properties include:

  • Stability: It is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Due to its functional groups, it is reactive towards nucleophiles and electrophiles .
Applications

1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline has several notable applications:

  • Medicinal Chemistry: It is being investigated for its neuroprotective effects and potential roles in treating neurodegenerative diseases like Alzheimer's disease.
  • Material Science: The compound serves as a building block for synthesizing complex heterocyclic compounds that could have applications in electronic materials or sensors.

Research continues to explore its efficacy in various biological systems and its potential as a lead compound for drug development targeting neurological disorders.

Introduction to Tetrahydroquinoxaline Derivatives in Biomedical Research

Historical Context of Tetrahydroquinoxaline Scaffolds in Drug Discovery

The 1,2,3,4-tetrahydroquinoxaline (THQ) scaffold is a partially saturated bicyclic heterocycle featuring two nitrogen atoms at the 1- and 4-positions. This structure has served as a privileged framework in medicinal chemistry due to its conformational flexibility, hydrogen-bonding capability, and ease of functionalization. Historically, THQ derivatives emerged from natural product isolations in the mid-20th century, with compounds such as quinocarcin (1985) and saframycin A (1974) demonstrating potent antitumor properties [5]. These antibiotics intercalate into DNA and disrupt topoisomerase function, highlighting the scaffold's capacity for targeting nucleic acid-protein complexes. The synthetic accessibility of THQ via Pictet-Spengler condensation (developed in 1911) further accelerated pharmaceutical exploration [5]. Early work exploited the reactivity of phenylethylamine precursors with aldehydes under acid catalysis to construct the core, enabling rapid generation of structural diversity.

By the 1990s, synthetic THQ derivatives entered clinical evaluation for diverse indications. ABT-737, a THQ-containing Bcl-2 inhibitor, reached Phase II trials (NCT01440504) for ovarian cancer by disrupting protein-protein interactions in apoptosis pathways [6]. Similarly, the tubulin polymerization inhibitor ABT-751 advanced to Phase III studies for metastatic cancers, leveraging the THQ core to bind β-tubulin at the colchicine site [8]. The scaffold's versatility is evidenced by its presence in kinase inhibitors (e.g., BMS-354825), which modulate signal transduction in leukemia [6]. Key milestones in THQ-based drug development are summarized in Table 1.

Table 1: Clinically Evaluated THQ-Based Compounds

CompoundTherapeutic TargetClinical PhaseBiological Mechanism
QuinocarcinDNA-topoisomerase complexPreclinicalDNA alkylation and strand break induction
ABT-737Bcl-2/Bcl-xLPhase IIApoptosis restoration in malignant cells
ABT-751Tubulin colchicine binding sitePhase IIIMicrotubule destabilization and mitotic arrest
XL-147 (Pilaralisib)PI3K kinasePhase I/IIInhibition of PI3K/AKT/mTOR signaling pathway

Role of 1-Methyl-6-methoxy Substitution in Bioactivity Modulation

Electronic and Steric Effects on Target Binding

The strategic incorporation of 1-methyl and 6-methoxy groups into the THQ scaffold profoundly influences ligand-receptor interactions. N-Methylation at the 1-position enhances bioavailability by reducing the basicity of the adjacent nitrogen, thereby improving membrane permeability. This modification also induces subtle conformational shifts in the THQ ring system, optimizing van der Waals contacts within hydrophobic binding pockets. For instance, in colchicine binding site inhibitors (CBSIs), 1-methyl-6-methoxy-THQ derivatives exhibit 3–5 fold higher tubulin polymerization inhibition (IC₅₀ ~0.92–1.0 μM) compared to non-methylated analogs [1] [8]. The 6-methoxy group contributes via electron donation, increasing electron density on the quinoxaline ring and facilitating hydrogen-bond acceptor interactions with tubulin residues such as Asn258 and Lys254. Molecular docking confirms that 6-methoxy-THQs form critical hydrogen bonds with β-tubulin's T7 loop, a key region for colchicine site ligands [8].

Conformational Constraints and Bioactivity

The 1-methyl group imposes moderate conformational restraint on the THQ scaffold by limiting nitrogen inversion. This semi-rigidification enhances selectivity for planar binding sites like DNA grooves or tubulin interfaces. Comparative studies reveal that 1-methyl-6-methoxy-THQ derivatives exhibit ~10-fold greater cytotoxicity (GI₅₀ 1.5–1.7 nM) against drug-resistant KBvin cells than their 1-desmethyl counterparts [1]. The methoxy group’s position is equally critical: 6-methoxy substitution maximizes activity, whereas relocation to the 7-position diminishes tubulin binding affinity by ~60%, likely due to altered molecular dipole alignment [3] . Structure-activity relationship (SAR) trends for key derivatives are presented in Table 2.

Table 2: Bioactivity Modulation by 1-Methyl and 6-Methoxy Substitutions

CompoundSubstitution PatternTubulin IC₅₀ (μM)Cytotoxicity (GI₅₀, nM)
1-Methyl-6-methoxy-THQ1-CH₃, 6-OCH₃0.92–1.01.5–1.7 (KBvin)
1-Desmethyl-6-methoxy-THQ6-OCH₃2.1–3.518.1–21.7 (KBvin)
1-Methyl-7-methoxy-THQ1-CH₃, 7-OCH₃3.838.9 (KBvin)
Unsubstituted THQNone>10>1000 (KBvin)

Synthetic Approaches and Pharmacological Optimization

Synthesis of 1-methyl-6-methoxy-THQ typically begins with 4-methoxyaniline. Key routes include:

  • Ullmann Condensation: Copper-catalyzed coupling with 2,4-dichlorobenzoic acid yields bicyclic intermediates, followed by N-methylation with CH₃I/NaH [1].
  • Buchwald-Hartwig Amination: Palladium-mediated coupling of 6-methoxy-1,2,3,4-tetrahydroquinoline with aryl halides, achieving 68–75% yields [1] [9].
  • Reductive Amination: Sodium cyanoborohydride reduction of imines formed from 6-methoxyquinoline and methylamine .

These methods enable diversification at C2/C3 for SAR exploration. Carboxamide derivatives (e.g., N-cyclopropylamide) demonstrate improved water solubility and metabolic stability, addressing limitations of early leads [1]. Electrophilic derivatives like 2-chloro-1-(6-methoxy-THQ-1-yl)ethan-1-one serve as scout fragments in proteolysis-targeting chimeras (PROTACs), covalently engaging E3 ligases for targeted protein degradation .

Properties

CAS Number

912284-84-5

Product Name

1-Methyl-6-methoxy-1,2,3,4-tetrahydroquinoxaline

IUPAC Name

7-methoxy-4-methyl-2,3-dihydro-1H-quinoxaline

Molecular Formula

C10H14N2O

Molecular Weight

178.23

InChI

InChI=1S/C10H14N2O/c1-12-6-5-11-9-7-8(13-2)3-4-10(9)12/h3-4,7,11H,5-6H2,1-2H3

InChI Key

LPBMGEDTFJIZLL-UHFFFAOYSA-N

SMILES

CN1CCNC2=C1C=CC(=C2)OC

Canonical SMILES

CN1CCNC2=C1C=CC(=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.